Blarcamesine

Description

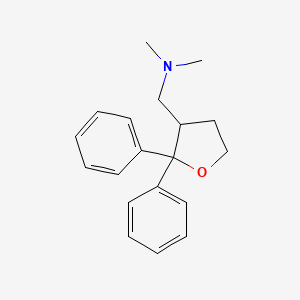

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18H,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTHKNZTGGXFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941344 | |

| Record name | Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195615-83-9 | |

| Record name | Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195615-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Blarcamesine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195615839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Blarcamesine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BLARCAMESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T210MMZ3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Blarcamesine in Alzheimer's Disease

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Blarcamesine (ANAVEX®2-73) is an orally available, small-molecule therapeutic candidate under investigation for the treatment of Alzheimer's disease and other neurological disorders.[1][2] Its mechanism of action is centered on the activation of the sigma-1 receptor (S1R), an intracellular chaperone protein, and modulation of muscarinic acetylcholine (B1216132) receptors.[3][4] This dual activity positions Blarcamesine as a multi-target agent aimed at restoring cellular homeostasis, which is significantly disrupted in the pathophysiology of Alzheimer's disease.[5] Preclinical and clinical studies have demonstrated its potential to mitigate key aspects of Alzheimer's pathology, including cognitive decline, neuroinflammation, mitochondrial dysfunction, and the accumulation of toxic proteins. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data from key experiments, and detailed experimental protocols relevant to the action of Blarcamesine in Alzheimer's disease.

Core Mechanism of Action: A Dual-Target Approach

Blarcamesine's therapeutic potential stems from its interaction with two critical receptor systems in the central nervous system: the sigma-1 receptor (S1R) and muscarinic acetylcholine receptors (mAChRs).

Sigma-1 Receptor (S1R) Agonism

The S1R is an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in maintaining cellular homeostasis by modulating a variety of cellular processes, including calcium signaling, lipid transport, and the unfolded protein response. Blarcamesine acts as an agonist of the S1R, initiating a cascade of neuroprotective effects.

Activation of S1R by Blarcamesine leads to:

-

Enhanced Autophagy: S1R activation promotes the cellular process of autophagy, which is responsible for the clearance of misfolded and aggregated proteins, such as amyloid-beta (Aβ) and hyperphosphorylated tau, the pathological hallmarks of Alzheimer's disease.

-

Mitochondrial Protection: Blarcamesine has been shown to protect mitochondria from dysfunction, a key feature of Alzheimer's pathology. This includes restoring mitochondrial respiration, reducing oxidative stress, and inhibiting the release of pro-apoptotic factors.

-

Modulation of Neuroinflammation: S1R activation can attenuate neuroinflammatory responses, which are increasingly recognized as a critical component of Alzheimer's disease progression.

-

Regulation of Calcium Homeostasis: By modulating calcium flux between the ER and mitochondria, S1R activation helps to prevent the excitotoxicity and apoptosis associated with calcium dysregulation in neurons.

Muscarinic Acetylcholine Receptor (mAChR) Modulation

Blarcamesine also exhibits affinity for muscarinic acetylcholine receptors, which are pivotal for learning and memory processes. The cholinergic system is known to be compromised in Alzheimer's disease, and targeting mAChRs is a validated therapeutic strategy. Blarcamesine's interaction with these receptors is thought to contribute to its cognitive-enhancing effects.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of Blarcamesine.

Table 1: Receptor Binding Affinities of Blarcamesine

| Receptor Target | Binding Affinity |

| Sigma-1 Receptor (S1R) | IC50 = 860 nM |

| Muscarinic Receptors (M1-M4) | Ki < 500 nM |

| Sigma-2 Receptor (S2R) | Inactive |

Data sourced from publicly available information.

Table 2: Key Efficacy Data from Phase 2b/3 Clinical Trial (ANAVEX®2-73-AD-004)

| Endpoint | Blarcamesine (Pooled Doses) vs. Placebo (48 Weeks) | p-value |

| Cognitive | ||

| ADAS-Cog13 Change from Baseline | -2.027 point difference | 0.008 |

| Functional | ||

| ADCS-ADL Change from Baseline | Not statistically significant | - |

| Global | ||

| CDR-SB Change from Baseline | -0.483 point difference | 0.010 |

| Biomarkers | ||

| Plasma Aβ42/40 Ratio | Significant Increase | 0.048 |

| Whole Brain Atrophy | Significantly Decreased | 0.002 |

Data from the ANAVEX®2-73-AD-004 Phase 2b/3 trial.

Signaling Pathways

The therapeutic effects of Blarcamesine are mediated through a complex interplay of intracellular signaling pathways.

Sigma-1 Receptor Signaling Pathway

Caption: Blarcamesine activation of the Sigma-1 Receptor and downstream neuroprotective pathways.

Muscarinic Receptor Signaling Pathway

References

- 1. anavex.com [anavex.com]

- 2. anavex.com [anavex.com]

- 3. Blarcamesine in Early Alzheimer Disease Phase 2b/3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A precision medicine framework using artificial intelligence for the identification and confirmation of genomic biomarkers of response to an Alzheimer's disease therapy: Analysis of the blarcamesine (ANAVEX2‐73) Phase 2a clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. anavex.com [anavex.com]

The Sigma-1 Receptor: A Multifaceted Guardian Against Neurodegeneration

An In-depth Technical Guide on the Core Mechanisms of Sigma-1 Receptor Agonism in Neuroprotection

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, has emerged as a compelling therapeutic target for a spectrum of neurodegenerative diseases.[1][2][3] Activation of S1R by agonist compounds initiates a cascade of neuroprotective signaling events, positioning it as a critical regulator of cellular homeostasis in the central nervous system (CNS).[4][5] This technical guide provides a comprehensive overview of the core mechanisms underlying S1R-mediated neuroprotection, detailing key signaling pathways, presenting quantitative data from preclinical studies, and outlining essential experimental protocols. The evidence strongly suggests that S1R agonism mitigates neuronal damage by modulating ER stress, maintaining calcium homeostasis, preserving mitochondrial function, attenuating neuroinflammation, and promoting neurotrophic factor signaling.

Core Neuroprotective Mechanisms of Sigma-1 Receptor Agonism

S1R's neuroprotective effects are not mediated by a single pathway but rather through its dynamic role as a molecular chaperone that influences multiple cellular processes. Upon agonist binding, S1R can dissociate from its binding partner, BiP (Binding immunoglobulin protein), and translocate to interact with a variety of "client" proteins, including ion channels and signaling molecules.

Modulation of Endoplasmic Reticulum (ER) Stress

The ER is a critical site for protein folding, and its dysfunction leads to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. Prolonged ER stress activates apoptotic pathways, contributing to neuronal cell death in many neurodegenerative disorders. S1R resides at the mitochondria-associated ER membrane (MAM), a crucial hub for regulating ER stress responses.

S1R agonists have been shown to attenuate ER stress by:

-

Chaperoning and Stabilizing Key Proteins: S1R directly interacts with and stabilizes the inositol-requiring enzyme 1α (IRE1α), a key ER stress sensor, thereby modulating the unfolded protein response (UPR).

-

Regulating Calcium Homeostasis: By influencing calcium flux between the ER and mitochondria, S1R helps maintain ER calcium levels, preventing the depletion that can trigger ER stress.

-

Suppressing Pro-Apoptotic Pathways: Activation of S1R can lead to a decrease in the expression of pro-apoptotic UPR targets like C/EBP homologous protein (CHOP).

Maintenance of Calcium Homeostasis

Dysregulation of intracellular calcium (Ca2+) is a central event in excitotoxicity and neuronal death. S1R plays a pivotal role in regulating Ca2+ signaling through its interactions with various ion channels and receptors.

Key mechanisms include:

-

Modulation of IP3 Receptors: S1R interacts with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), particularly the type 3 isoform, at the MAM to regulate the transfer of Ca2+ from the ER to the mitochondria. This controlled Ca2+ transfer is vital for mitochondrial bioenergetics.

-

Regulation of Plasma Membrane Ion Channels: S1R agonists can modulate the activity of various plasma membrane ion channels, including voltage-gated calcium channels (VGCCs) and NMDA receptors, thereby controlling Ca2+ influx into the neuron. This can prevent the excessive Ca2+ entry that triggers excitotoxic cascades.

Preservation of Mitochondrial Function and Bioenergetics

Mitochondria are the primary energy producers in neurons, and their dysfunction is a hallmark of neurodegeneration. S1R's strategic location at the MAM allows it to directly influence mitochondrial health.

S1R agonism supports mitochondrial function by:

-

Enhancing Mitochondrial Respiration: By facilitating Ca2+ uptake into the mitochondria, S1R activation can stimulate the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to increased ATP production.

-

Stabilizing Mitochondrial Membrane Potential: S1R agonists have been shown to preserve the mitochondrial membrane potential (ΔΨm) in the face of cellular stressors like excitotoxicity, thereby preventing the initiation of apoptosis.

-

Reducing Oxidative Stress: S1R activation can upregulate antioxidant defense mechanisms, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which helps to mitigate the damaging effects of reactive oxygen species (ROS) produced by dysfunctional mitochondria.

Attenuation of Neuroinflammation

Chronic neuroinflammation, mediated primarily by activated microglia and astrocytes, contributes significantly to the progression of neurodegenerative diseases. S1R is expressed in glial cells and its activation can modulate their inflammatory responses.

S1R agonists can dampen neuroinflammation by:

-

Shifting Microglial Phenotype: S1R activation can promote a shift from the pro-inflammatory M1 microglial phenotype to the anti-inflammatory and neuroprotective M2 phenotype.

-

Reducing Pro-inflammatory Cytokine Production: Treatment with S1R agonists has been shown to decrease the release of pro-inflammatory cytokines such as TNF-α and IL-1β.

-

Modulating Astrocyte Reactivity: S1R ligands can reduce astrogliosis, the reactive proliferation of astrocytes that can be detrimental in chronic neuroinflammatory conditions.

Promotion of Neurotrophic Factor Signaling

Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), are essential for neuronal survival, growth, and plasticity. S1R agonism has been shown to enhance the signaling of these crucial molecules.

This is achieved through:

-

Upregulation of BDNF Expression and Secretion: S1R activation can increase the expression and release of BDNF.

-

Potentiation of TrkB Receptor Signaling: S1R can directly or indirectly enhance the signaling of the BDNF receptor, Tropomyosin receptor kinase B (TrkB). The proposed mechanism involves the NR2A-CaMKIV-TORC1 pathway.

Quantitative Data on the Neuroprotective Effects of Sigma-1 Receptor Agonists

The neuroprotective efficacy of S1R agonists has been demonstrated in numerous preclinical models of neurodegenerative diseases. The following tables summarize key quantitative findings.

Table 1: In Vitro Neuroprotection by Sigma-1 Receptor Agonists

| Cell Type | Insult | S1R Agonist | Concentration | Outcome | % Protection / Change | Reference |

| Primary Rat Cortical Neurons | Glutamate | (+)-Pentazocine | 8.5 µM | Reduced LDH release | EC50 value | |

| Primary Mouse Retinal Ganglion Cells | Glutamate (25 µM) | (+)-Pentazocine | 3.0 µM | Decreased cell death | ~64% reduction in cell death | |

| PC6.3 cells (Huntington's model) | Mutant Huntingtin | PRE-084 | Not specified | Improved neuronal survival | Data not quantified | |

| Neuro2A cells (Alzheimer's model) | APPSWE expression + Dopamine | Dipentylamine | Not specified | Inhibited ROS-mediated apoptosis | Data not quantified | |

| Spinal Cord Organotypic Cultures | Glutamate | PRE-084 | 10 µM | Reduced motoneuron death | Data not quantified |

Table 2: In Vivo Neuroprotection by Sigma-1 Receptor Agonists

| Animal Model | Disease Model | S1R Agonist | Dose | Outcome | % Improvement / Change | Reference |

| Rat | Ischemic Stroke (MCAO) | PRE-084 | Not specified | Reduced infarct volume | Data not quantified | |

| Mouse | Amyotrophic Lateral Sclerosis (SOD1G93A) | PRE-084 | 0.25 mg/kg | Extended survival | >15% increase | |

| Mouse | Amyotrophic Lateral Sclerosis (SOD1G93A) | PRE-084 | 0.25 mg/kg | Improved motor function | Maintained muscle action potential amplitude | |

| Wobbler Mouse | Motor Neuron Degeneration | PRE-084 | Not specified | Improved motor neuron survival | Data not quantified | |

| Mouse | Parkinson's Disease (6-OHDA) | PRE-084 | Not specified | Increased dopaminergic innervation | Data not quantified | |

| Rat | Embolic Stroke | PRE-084 | Not specified | Reduced infarct volumes and improved behavioral outcomes | Data not quantified |

Experimental Protocols for Studying Sigma-1 Receptor-Mediated Neuroprotection

This section provides detailed methodologies for key experiments used to investigate the neuroprotective mechanisms of S1R agonism.

Sigma-1 Receptor Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound for the S1R.

Protocol:

-

Membrane Preparation: Homogenize brain tissue or cells expressing S1R in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.

-

Saturation Binding: To determine the receptor density (Bmax) and dissociation constant (Kd) of a radioligand, incubate varying concentrations of a radiolabeled S1R ligand (e.g., --INVALID-LINK---pentazocine) with a fixed amount of membrane preparation.

-

Competition Binding: To determine the affinity (Ki) of a test compound, incubate a fixed concentration of the radioligand and membranes with increasing concentrations of the unlabeled test compound.

-

Incubation: Incubate the reaction mixture at 37°C for 90 minutes to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Analyze saturation binding data using non-linear regression to determine Bmax and Kd. Analyze competition binding data to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This assay measures the integrity of the mitochondrial inner membrane, a key indicator of mitochondrial health.

Protocol:

-

Cell Culture: Plate neuronal cells in a suitable format (e.g., 96-well plate).

-

Treatment: Treat the cells with the S1R agonist, with or without a neurotoxic insult. Include a positive control that depolarizes mitochondria (e.g., FCCP).

-

Dye Loading: Add a fluorescent cationic dye that accumulates in mitochondria in a potential-dependent manner (e.g., Tetramethylrhodamine, Methyl Ester - TMRM, or JC-1) to the cells and incubate.

-

Imaging/Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. For JC-1, the ratio of red (J-aggregates in healthy mitochondria) to green (J-monomers in the cytoplasm of apoptotic cells) fluorescence is calculated.

-

Data Analysis: Compare the fluorescence intensity or ratio in treated cells to control cells to determine the effect of the S1R agonist on ΔΨm.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This method allows for the real-time monitoring of changes in intracellular calcium levels.

Protocol:

-

Cell Culture: Grow neuronal cells on coverslips suitable for microscopy.

-

Dye Loading: Load the cells with a fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Baseline Measurement: Mount the coverslip in a perfusion chamber on a fluorescence microscope and record the baseline fluorescence.

-

Stimulation: Perfuse the cells with a solution containing a stimulus to induce a Ca2+ response (e.g., glutamate, KCl, or an IP3-generating agonist). Apply the S1R agonist before or during the stimulation.

-

Imaging: Record the changes in fluorescence intensity over time.

-

Data Analysis: Quantify the change in fluorescence, which corresponds to the change in [Ca2+]i. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the absolute [Ca2+]i.

Evaluation of ER Stress Markers

This involves measuring the activation of the unfolded protein response (UPR) pathways.

Protocol:

-

Cell/Tissue Treatment: Treat cells or animals with an S1R agonist in the presence or absence of an ER stress-inducing agent (e.g., tunicamycin (B1663573) or thapsigargin).

-

Sample Preparation: Isolate protein or RNA from the cells or tissues.

-

Western Blotting: Analyze protein lysates by Western blotting to detect the phosphorylation of PERK and eIF2α, the cleavage of ATF6, and the expression of CHOP and BiP.

-

RT-qPCR: Analyze RNA samples by reverse transcription-quantitative PCR to measure the splicing of XBP1 mRNA and the expression of UPR target genes.

-

Data Analysis: Quantify the changes in protein levels or mRNA expression relative to control conditions.

Assessment of Neuroinflammation and Microglial Activation

This involves evaluating the inflammatory response in the CNS.

Protocol:

-

In Vitro (Microglia Cultures):

-

Isolate primary microglia or use a microglial cell line.

-

Treat the cells with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) in the presence or absence of the S1R agonist.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-10) using ELISA or multiplex assays.

-

Phagocytosis Assay: Assess the phagocytic activity of microglia by incubating them with fluorescently labeled particles (e.g., zymosan or amyloid-beta fibrils) and quantifying their uptake using microscopy or flow cytometry.

-

-

In Vivo (Animal Models):

-

Administer the S1R agonist to an animal model of neurodegeneration.

-

Immunohistochemistry/Immunofluorescence: Perfuse and section the brain tissue. Stain for microglial (e.g., Iba1) and astrocyte (e.g., GFAP) markers to assess their morphology and number.

-

Gene Expression Analysis: Isolate RNA from specific brain regions and perform RT-qPCR for inflammatory markers.

-

Quantification of BDNF Expression and Signaling

This protocol assesses the impact of S1R agonism on this critical neurotrophic factor.

Protocol:

-

Cell/Tissue Treatment: Treat neuronal cultures or animals with the S1R agonist.

-

BDNF Measurement:

-

ELISA: Measure BDNF protein levels in cell culture media or tissue homogenates using a specific ELISA kit.

-

RT-qPCR: Quantify BDNF mRNA levels from cell or tissue lysates.

-

-

Signaling Pathway Analysis (Western Blotting):

-

Prepare protein lysates from treated cells or tissues.

-

Perform Western blotting to detect the phosphorylation of TrkB and its downstream signaling molecules, such as Akt and ERK.

-

-

Data Analysis: Normalize BDNF levels and phosphoprotein signals to appropriate controls.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Overview of S1R-mediated neuroprotective pathways.

Caption: S1R modulation of the ER stress response.

References

- 1. benchchem.com [benchchem.com]

- 2. Bi-phasic dose response in the preclinical and clinical developments of sigma-1 receptor ligands for the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Blarcamesine's Therapeutic Potential in Parkinson's Disease: A Technical Guide to its Impact on Mitochondrial Dysfunction

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. Mitochondrial dysfunction is a key pathological feature of PD, contributing to oxidative stress, impaired energy metabolism, and neuronal cell death. Blarcamesine (ANAVEX®2-73), a novel, orally available small molecule, has emerged as a promising therapeutic candidate for PD. This technical guide provides an in-depth analysis of blarcamesine's mechanism of action, focusing on its effects on mitochondrial dysfunction in the context of Parkinson's disease. The document synthesizes preclinical and clinical data, details relevant experimental protocols, and visualizes key pathways to offer a comprehensive resource for the scientific community.

Introduction: The Role of Mitochondrial Dysfunction in Parkinson's Disease

Mitochondria are central to neuronal health, responsible for ATP production, calcium homeostasis, and the regulation of apoptosis. In Parkinson's disease, a cascade of events leads to mitochondrial impairment:

-

Complex I Deficiency: Reduced activity of complex I of the electron transport chain is a consistent finding in the substantia nigra of PD patients.

-

Oxidative Stress: Mitochondrial dysfunction leads to the overproduction of reactive oxygen species (ROS), which damage cellular components, including lipids, proteins, and DNA.

-

Impaired Calcium Homeostasis: Dysfunctional mitochondria are less able to buffer intracellular calcium, leading to excitotoxicity and the activation of cell death pathways.

-

Defective Mitophagy: The clearance of damaged mitochondria is impaired, leading to their accumulation and the release of pro-apoptotic factors.

These mitochondrial defects create a vicious cycle of cellular stress and degeneration, highlighting the need for therapies that can restore mitochondrial function.

Blarcamesine's Mechanism of Action: Targeting the Sigma-1 Receptor

Blarcamesine is an agonist of the sigma-1 receptor (S1R), a chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum.[1] The S1R plays a crucial role in cellular homeostasis and stress responses. By activating the S1R, blarcamesine is thought to exert its neuroprotective effects through several mechanisms:

-

Modulation of Mitochondrial Bioenergetics: S1R activation has been shown to have protective effects on mitochondrial enzyme complexes I and IV, which are critical for ATP synthesis.[2]

-

Reduction of Oxidative Stress: Blarcamesine inhibits mitochondrial respiratory dysfunction, thereby preventing the overproduction of ROS and subsequent oxidative stress.[1]

-

Regulation of Calcium Signaling: The S1R is involved in the modulation of calcium exchange between the endoplasmic reticulum and mitochondria, a process critical for preventing calcium overload in the mitochondria.

-

Anti-apoptotic Effects: Blarcamesine exhibits anti-apoptotic properties, in part by stimulating the expression of the anti-apoptotic factor Bcl-2.[1]

Preclinical Evidence of Blarcamesine's Effect on Mitochondrial Dysfunction

Preclinical studies, including a Michael J. Fox Foundation-funded study, have investigated the effects of blarcamesine in the 6-hydroxydopamine (6-OHDA) animal model of Parkinson's disease.[3] While specific quantitative data on mitochondrial parameters from these studies are not extensively published in peer-reviewed literature, the available information indicates that blarcamesine:

-

Induces significant motor recovery (p<0.05).

-

Promotes neurohistological restoration (p<0.05).

-

Reduces microglial activation (p<0.05), a marker of neuroinflammation often associated with mitochondrial dysfunction.

In a nontransgenic mouse model of Alzheimer's disease, which shares some pathological overlap with Parkinson's, blarcamesine treatment restored mitochondrial respiration and reduced lipid peroxidation levels in the hippocampus.

Experimental Protocols for Assessing Mitochondrial Dysfunction in Preclinical Models

The following are detailed methodologies for key experiments typically used to assess mitochondrial function in the 6-OHDA model of Parkinson's disease. While specific results for blarcamesine using these exact protocols are not publicly available, these methods are standard in the field.

3.1.1. Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol is adapted from studies measuring mitochondrial respiration in cellular models of neurodegenerative diseases.

-

Objective: To measure the rate of oxygen consumption in isolated mitochondria or intact cells to assess the function of the electron transport chain.

-

Apparatus: A Seahorse XF Analyzer is commonly used for real-time measurements of oxygen consumption rate (OCR).

-

Methodology:

-

Cell Preparation: Dopaminergic neuronal cell lines (e.g., SH-SY5Y) or primary neurons are cultured in Seahorse XF microplates. For ex vivo analysis, mitochondria can be isolated from the striatum or substantia nigra of 6-OHDA-lesioned animals.

-

Treatment: Cells are treated with blarcamesine at various concentrations for a specified period.

-

Assay Procedure: The Seahorse XF Cell Mito Stress Test is performed. This involves the sequential injection of mitochondrial stressors:

-

Oligomycin: An ATP synthase inhibitor, which allows for the measurement of ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.

-

-

Data Analysis: Key parameters of mitochondrial function are calculated from the OCR measurements, including basal respiration, maximal respiration, ATP production, and spare respiratory capacity.

-

3.1.2. Assessment of Lipid Peroxidation

This protocol describes a common method for quantifying oxidative stress.

-

Objective: To measure the levels of malondialdehyde (MDA), a major byproduct of lipid peroxidation, as an indicator of oxidative damage.

-

Methodology:

-

Tissue/Cell Homogenization: Brain tissue (e.g., striatum) from 6-OHDA-lesioned and control animals, either treated with blarcamesine or vehicle, is homogenized in a suitable buffer.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay:

-

The homogenate is mixed with a solution containing thiobarbituric acid (TBA).

-

The mixture is heated to form a colored adduct with MDA.

-

The absorbance of the resulting solution is measured spectrophotometrically (typically at 532 nm).

-

-

Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve generated with known concentrations of MDA.

-

3.1.3. Measurement of Intracellular ATP Levels

This protocol outlines a method for quantifying cellular energy status.

-

Objective: To determine the intracellular concentration of ATP as a measure of mitochondrial energy production.

-

Methodology:

-

Cell Lysis: Neuronal cells are lysed to release intracellular ATP. This can be achieved using a detergent-based lysis buffer (e.g., somatic cell releasing reagent).

-

Luciferase-Based Assay:

-

The cell lysate is mixed with a reagent containing luciferase and its substrate, D-luciferin.

-

In the presence of ATP, luciferase catalyzes the oxidation of luciferin, which results in the emission of light.

-

-

Luminescence Measurement: The light output is measured using a luminometer.

-

Quantification: ATP concentration is calculated based on a standard curve generated with known ATP concentrations.

-

Clinical Evidence: Phase 2 Trial in Parkinson's Disease Dementia

A Phase 2, randomized, double-blind, placebo-controlled trial (NCT03774459) evaluated the efficacy and safety of blarcamesine in 132 patients with Parkinson's disease dementia (PDD). Participants received either blarcamesine (30 mg or 50 mg) or placebo once daily for 14 weeks.

Quantitative Data from the Phase 2 Trial

The following tables summarize the key quantitative outcomes from the study.

Table 1: Change in Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Total Score at 14 Weeks

| Treatment Group | Mean Change from Baseline | Adjusted Mean Difference vs. Placebo | p-value |

| Blarcamesine (50 mg) | -10.98 | -14.51 | 0.034 |

| Placebo | +3.53 | N/A | N/A |

Data represents a relative improvement of 18.9% for the high-dose blarcamesine group over 14 weeks.

Table 2: Improvement in MDS-UPDRS Subscales (High-Dose Blarcamesine Group)

| MDS-UPDRS Part | Description | Percentage of Items Improved |

| Part II | Motor Experiences of Daily Living | 76.92% |

| Part III | Motor Examination | 88.23% |

| Part IV | Motor Complications | 71.42% |

Improvements were seen across all four parts of the MDS-UPDRS.

Table 3: Results from the 48-Week Open-Label Extension Study (ANAVEX2-73-PDD-EP-001)

| Efficacy Endpoint | Mean Change from OLE Baseline to Week 48 (SE) |

| MDS-UPDRS Total Score | -2.25 (6.656) |

| MDS-UPDRS Part III Score | -3.95 (4.067) |

| MDS-UPDRS Part II + III Score | -2.20 (5.314) |

SE = Standard Error

Clinical Trial Protocol Synopsis

-

Study Design: International, double-blind, multicenter, placebo-controlled Phase 2 clinical study.

-

Participants: 132 patients with Parkinson's disease dementia.

-

Intervention: Oral blarcamesine (target doses of 30 mg and 50 mg) or placebo, once daily for 14 weeks.

-

Primary and Secondary Endpoints:

-

Cognitive function assessed by the Cognitive Drug Research (CDR) computerized assessment system.

-

Motor and non-motor symptoms evaluated using the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).

-

Correlation of clinical outcomes with the expression of SIGMAR1 mRNA as a biomarker.

-

-

Concomitant Medications: Patients were allowed to be on a stable regimen of anti-Parkinson's disease medications.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways influenced by blarcamesine and a typical experimental workflow for preclinical assessment.

Caption: Blarcamesine's signaling pathway through Sigma-1 Receptor activation.

Caption: Experimental workflow for preclinical evaluation of blarcamesine.

Conclusion and Future Directions

Blarcamesine represents a promising therapeutic strategy for Parkinson's disease by targeting mitochondrial dysfunction through the activation of the sigma-1 receptor. Preclinical and clinical evidence, although still emerging, suggests that blarcamesine can ameliorate motor and non-motor symptoms of PD, potentially by restoring mitochondrial homeostasis and reducing cellular stress.

Future research should focus on:

-

Publishing detailed quantitative data from preclinical studies to further elucidate the specific effects of blarcamesine on mitochondrial bioenergetics and oxidative stress in Parkinson's disease models.

-

Investigating the long-term efficacy and disease-modifying potential of blarcamesine in larger, pivotal clinical trials.

-

Exploring the use of mitochondrial biomarkers to monitor treatment response and patient stratification in clinical studies.

A deeper understanding of blarcamesine's impact on mitochondrial function will be critical in advancing this promising therapeutic for patients with Parkinson's disease.

References

- 1. Influence of oxygen availability on the neurotoxic effect of 6-hydroxydopamine on nigro-striatal dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. anavex.com [anavex.com]

- 3. Evaluation of ANAVEX2-73 (blarcamesine) in Participants with Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]

The Neuroprotective Properties of Blarcamesine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blarcamesine (ANAVEX®2-73) is an investigational small molecule drug candidate with potential neuroprotective properties for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, Rett syndrome, and Fragile X syndrome.[1][2][3] Its primary mechanism of action is through the activation of the Sigma-1 Receptor (S1R), a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[4][5] This activation triggers a cascade of downstream effects that collectively contribute to the restoration of cellular homeostasis and neuroprotection. This technical guide provides an in-depth overview of the core neuroprotective mechanisms of Blarcamesine, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Neuroprotective Mechanisms of Action

Blarcamesine's neuroprotective effects are multifaceted, stemming from its ability to modulate several key cellular pathways that are often dysregulated in neurodegenerative diseases.

Sigma-1 Receptor (S1R) Agonism

Blarcamesine acts as an agonist of the S1R.[1] The S1R is a unique intracellular chaperone protein that plays a crucial role in maintaining cellular homeostasis by modulating calcium signaling, mitochondrial function, and neuronal plasticity.[5][6] Blarcamesine's binding affinity for the S1R is in the high nanomolar range.[7] Activation of S1R by Blarcamesine is the central event that initiates its neuroprotective cascade.

Restoration of Mitochondrial Function and Reduction of Oxidative Stress

Mitochondrial dysfunction and oxidative stress are common pathological features of many neurodegenerative diseases. Blarcamesine has been shown to protect mitochondria and mitigate oxidative stress.[8]

-

Mechanism: By activating S1R at the mitochondria-associated ER membrane, Blarcamesine helps maintain proper calcium influx into the mitochondria, which is essential for mitochondrial function and energy production.[9] This, in turn, reduces the production of reactive oxygen species (ROS).[10] Preclinical studies have demonstrated that Blarcamesine can inhibit mitochondrial respiratory dysfunction, thereby preventing oxidative stress and subsequent apoptosis (programmed cell death).[1][8] It has also been suggested that Blarcamesine may directly scavenge hydrogen peroxide and peroxynitrite.[11]

Enhancement of Autophagy and Protein Homeostasis

The accumulation of misfolded proteins is a hallmark of several neurodegenerative disorders. Blarcamesine promotes the clearance of these toxic protein aggregates by enhancing autophagy, the cellular process of degrading and recycling damaged organelles and misfolded proteins.[6][12]

-

Mechanism: Activation of S1R by Blarcamesine has been shown to induce autophagic flux.[12][13] This process is crucial for maintaining protein homeostasis (proteostasis) and preventing the buildup of pathogenic proteins like amyloid-beta (Aβ) and hyperphosphorylated tau.[10][12]

Modulation of Neuroinflammation

Chronic neuroinflammation is a key contributor to the progression of neurodegenerative diseases. Blarcamesine exhibits anti-inflammatory properties.

-

Mechanism: The activation of S1R by Blarcamesine has been shown to suppress neuroinflammatory responses.[10] This may be mediated by the modulation of cytokine production and the inhibition of inflammatory signaling pathways.

Regulation of Calcium Homeostasis

Dysregulation of intracellular calcium levels is implicated in neuronal dysfunction and cell death. Blarcamesine helps to maintain calcium homeostasis.

-

Mechanism: The S1R is a known modulator of intracellular calcium signaling.[9] By activating S1R, Blarcamesine helps to regulate calcium flux between the ER and mitochondria, preventing calcium overload and its detrimental consequences.[9]

Quantitative Data from Key Studies

The following tables summarize the key quantitative data from preclinical and clinical studies investigating the neuroprotective effects of Blarcamesine.

Table 1: Preclinical Efficacy of Blarcamesine in Animal Models

| Animal Model | Indication | Key Findings | Reference |

| Aβ25-35 Peptide-Injected Mice | Alzheimer's Disease | Prevented Aβ25-35-induced increases in lipid peroxidation, Bax/Bcl-2 ratio, and cytochrome c release. Restored mitochondrial respiration. | [1][5] |

| Fmr1 Knockout (KO) Mice | Fragile X Syndrome | Reversed hyperactivity, restored associative learning, and reduced anxiety and perseverative behaviors. Normalized pAkt and BDNF levels in the hippocampus. | [13][14] |

| Mecp2 Heterozygous Mice | Rett Syndrome | Improved motor coordination and balance, acoustic and visual responses, hindlimb clasping, and apnea. | [1][15] |

Table 2: Clinical Efficacy of Blarcamesine in Alzheimer's Disease (Phase 2b/3 Study: ANAVEX®2-73-AD-004)

| Outcome Measure | Blarcamesine Group | Placebo Group | Difference (P-value) | Reference |

| ADAS-Cog13 (Change from Baseline at 48 Weeks) | - | - | -1.783 (P = 0.0226) | [16][17] |

| ADCS-ADL (Change from Baseline at 48 Weeks) | - | - | +1.019 (P = 0.234) | [16][17] |

| CDR-SB (Change from Baseline at 48 Weeks) | - | - | -0.456 (P = 0.0175) | [16][17] |

| Plasma Aβ42/40 Ratio (at 48 Weeks) | Increased | - | Significant Increase (P = 0.048) | [18] |

| Whole Brain Volume Loss (at 48 Weeks) | Decreased | - | Significantly Decreased (P = 0.002) | [18] |

Experimental Protocols

The following are representative protocols for key experiments cited in the investigation of Blarcamesine's neuroprotective properties. These protocols are synthesized from available information and standard laboratory practices.

Aβ25-35 Peptide-Induced Neurotoxicity Mouse Model

-

Objective: To evaluate the neuroprotective effects of Blarcamesine against Aβ-induced toxicity in vivo.

-

Animal Model: Male Swiss mice.

-

Procedure:

-

Aβ25-35 Preparation: Aβ25-35 peptide is solubilized in sterile saline and aggregated by incubation at 37°C for 4 days.

-

Blarcamesine Administration: Mice are pre-treated with Blarcamesine (e.g., 0.1-1 mg/kg, intraperitoneally) or vehicle once daily for 7 days.

-

Aβ25-35 Injection: On day 8, mice are anesthetized and intracerebroventricularly (i.c.v.) injected with the aggregated Aβ25-35 peptide.

-

Behavioral Testing: Cognitive function is assessed using tests such as the Y-maze or Morris water maze at a specified time point after Aβ25-35 injection.

-

Biochemical Analysis: At the end of the experiment, brain tissue (e.g., hippocampus) is collected for the measurement of oxidative stress markers (e.g., lipid peroxidation via TBARS assay), apoptosis markers (e.g., Bax/Bcl-2 ratio via Western blot, cytochrome c release via ELISA), and mitochondrial function (e.g., mitochondrial respiration via high-resolution respirometry).

-

Measurement of Autophagic Flux in Cell Culture

-

Objective: To assess the effect of Blarcamesine on autophagy in vitro.

-

Cell Lines: HeLa or HEK293 cells.

-

Procedure:

-

Cell Culture: Cells are cultured in appropriate media and conditions.

-

Blarcamesine Treatment: Cells are treated with varying concentrations of Blarcamesine or vehicle for a specified duration (e.g., 24 hours).

-

Autophagy Induction/Inhibition: To measure autophagic flux, cells are co-treated with an autophagy inhibitor such as Bafilomycin A1 or chloroquine.

-

Western Blot Analysis: Cell lysates are collected and subjected to Western blotting to detect the levels of autophagy markers such as LC3-II and p62. An increase in the LC3-II/LC3-I ratio in the presence of an autophagy inhibitor indicates increased autophagic flux.

-

Fluorescence Microscopy: Cells can be transfected with a fluorescently tagged LC3 (e.g., GFP-LC3) to visualize the formation of autophagosomes (puncta) using fluorescence microscopy.

-

Clinical Trial Protocol for Alzheimer's Disease (ANAVEX®2-73-AD-004)

-

Objective: To evaluate the efficacy and safety of Blarcamesine in patients with early Alzheimer's disease.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, 48-week Phase 2b/3 trial.[17][18]

-

Participants: Patients with a diagnosis of mild cognitive impairment or mild dementia due to Alzheimer's disease.[6]

-

Intervention:

-

Primary Outcome Measures:

-

Secondary Outcome Measures:

-

Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB).[16]

-

-

Biomarker Analysis:

-

Collection of cerebrospinal fluid (CSF) and blood samples to measure biomarkers of AD pathophysiology (e.g., Aβ42/40 ratio).[6]

-

Visualizations of Signaling Pathways and Workflows

Signaling Pathway of Blarcamesine's Neuroprotective Effects

Caption: Blarcamesine's activation of S1R initiates multiple neuroprotective pathways.

Experimental Workflow for Preclinical Evaluation

References

- 1. ANAVEX®2-73 (blarcamesine), a Sigma-1 receptor agonist, ameliorates neurologic impairments in a mouse model of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blarcamesine - Wikipedia [en.wikipedia.org]

- 3. anavex.com [anavex.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. researchgate.net [researchgate.net]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. anavex.com [anavex.com]

- 8. Effects of the sigma-1 receptor agonist blarcamesine in a murine model of fragile X syndrome: neurobehavioral phenotypes and receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anavex Life Sciences Reports New Data for ANAVEX 2-73 in [globenewswire.com]

- 10. researchgate.net [researchgate.net]

- 11. anavex.com [anavex.com]

- 12. Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sigma-1 Receptor Activation Induces Autophagy and Increases Proteostasis Capacity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Promising Results of Preclinical Study of ANAVEX®2-73 • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]

- 15. rettsyndromenews.com [rettsyndromenews.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Blarcamesine in Early Alzheimer Disease Phase 2b/3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preclinical Evaluation of Blarcamesine for Rett Syndrome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of blarcamesine (ANAVEX2-73) in the context of Rett syndrome (RTT). It is designed to offer a detailed resource for researchers, scientists, and professionals involved in drug development, presenting quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways.

Core Concepts and Rationale

Rett syndrome is a severe neurodevelopmental disorder primarily caused by mutations in the MECP2 gene, leading to a wide range of debilitating symptoms. Blarcamesine, a novel small molecule, has been investigated as a potential therapeutic agent. Its mechanism of action centers on its activity as a sigma-1 receptor (S1R) agonist and a muscarinic receptor modulator.[1][2] The rationale for its use in Rett syndrome stems from its potential to restore cellular homeostasis by modulating key pathways disrupted in the disorder, including calcium signaling and mitochondrial function.[1][2]

Quantitative Data from Preclinical Studies

The primary preclinical evaluation of blarcamesine for Rett syndrome was conducted in a heterozygous (Het) Mecp2-null mouse model, which recapitulates many of the neurological impairments observed in humans.[1] The studies assessed the effects of chronic oral administration of blarcamesine on a variety of behavioral and physiological phenotypes.

Table 1: Summary of Blarcamesine Efficacy on Motor and Sensory Phenotypes in Young Adult Mecp2 Het Mice

| Phenotype Assessed | Treatment Group | Outcome Measure | Result | p-value |

| Motor Coordination | Blarcamesine (0.3 mg/kg) | Latency to fall (s) | Significant Improvement | < 0.05 |

| (Rotarod) | Blarcamesine (1.0 mg/kg) | Latency to fall (s) | Significant Improvement | < 0.05 |

| Acoustic Startle Response | Blarcamesine (0.3 mg/kg) | Startle Amplitude (Vmax) | Dose-dependent improvement | < 0.05 |

| (120 dB stimulus) | Blarcamesine (1.0 mg/kg) | Startle Amplitude (Vmax) | Dose-dependent improvement | < 0.01 |

| Visual Acuity | Blarcamesine (0.3 mg/kg) | Cycles/degree | Improvement | NS |

| (Optomotor test) | Blarcamesine (1.0 mg/kg) | Cycles/degree | Significant Improvement | < 0.05 |

| Hindlimb Clasping | Blarcamesine (0.3 mg/kg) | Clasping Score | Reduction | NS |

| Blarcamesine (1.0 mg/kg) | Clasping Score | Significant Reduction | < 0.05 |

NS: Not Statistically Significant

Table 2: Summary of Blarcamesine Efficacy on Autonomic Phenotypes in Older Adult Mecp2 Het Mice

| Phenotype Assessed | Treatment Group | Outcome Measure | Result | p-value |

| Respiratory Abnormalities | Blarcamesine (0.3 mg/kg) | Apnea Frequency (events/min) | Reduction | NS |

| (Whole-body Plethysmography) | Blarcamesine (1.0 mg/kg) | Apnea Frequency (events/min) | Significant Reduction | < 0.05 |

NS: Not Statistically Significant

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of blarcamesine in the Mecp2 Het mouse model.

Animal Model and Dosing

-

Animal Model: Female heterozygous mice carrying a null allele for Mecp2 (B6.129P2-Mecp2tm1.1Bird/J) and wild-type littermates were used.

-

Dosing Paradigm: Blarcamesine was administered orally via gavage once daily. For the "young adult" cohort, dosing began at approximately 5.5 weeks of age and continued for the duration of the behavioral testing (3-6.5 weeks). For the "older adult" cohort, dosing was initiated at a later age.

Behavioral and Physiological Assessments

-

Rotarod Test for Motor Coordination:

-

Apparatus: An accelerating rotarod apparatus was used.

-

Protocol: Mice were placed on the rotating rod, which accelerated from 4 to 40 rpm over a 300-second period. The latency to fall from the rod was recorded for three consecutive trials with an inter-trial interval of at least 15 minutes.

-

Data Analysis: The average latency to fall across the three trials was calculated for each mouse.

-

-

Acoustic Startle Response Test:

-

Apparatus: A startle response system consisting of a sound-attenuating chamber and a sensor platform to detect whole-body startle.

-

Protocol: Mice were placed in the apparatus and allowed to acclimate for a 5-minute period with background white noise. A series of acoustic stimuli of varying intensities (e.g., up to 120 dB) were presented, and the startle response (Vmax) was recorded.

-

Data Analysis: The amplitude of the startle response was measured for each stimulus intensity.

-

-

Whole-Body Plethysmography for Respiratory Function:

-

Apparatus: A whole-body plethysmography chamber designed for unrestrained mice.

-

Protocol: Mice were placed in the chamber and allowed to acclimate. Respiratory parameters, including the frequency and duration of apneic events, were recorded over a defined period.

-

Data Analysis: The number of apneas per minute was quantified.

-

-

Hindlimb Clasping Assessment:

-

Protocol: Mice were suspended by the tail for a period of 10-30 seconds, and the degree of hindlimb clasping was scored based on a predefined scale (e.g., 0 = normal splaying, 1 = one hindlimb retracted, 2 = both hindlimbs retracted, 3 = both hindlimbs retracted and touching the torso).

-

Data Analysis: The average clasping score over multiple trials was determined.

-

-

Optomotor Test for Visual Acuity:

-

Apparatus: A rotating drum with vertical sine wave gratings of varying spatial frequencies.

-

Protocol: Mice were placed on a platform in the center of the drum. The drum was rotated, and the ability of the mouse to track the moving gratings with reflexive head movements was observed. The threshold of the highest spatial frequency at which the mouse could no longer track the grating was determined.

-

Data Analysis: Visual acuity was recorded as the highest spatial frequency (cycles/degree) that elicited a tracking response.

-

Signaling Pathways and Mechanism of Action

Blarcamesine's therapeutic potential in Rett syndrome is believed to be mediated through its interaction with the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Activation of the S1R by blarcamesine is thought to trigger a cascade of downstream effects that counteract the cellular dysfunctions seen in Mecp2-deficient neurons.

Proposed Signaling Pathway of Blarcamesine in Rett Syndrome

Caption: Proposed signaling pathway of Blarcamesine in Rett syndrome.

Experimental Workflow

References

Unraveling the Neuroprotective Potential of Blarcamesine: An In-depth Technical Guide on Early-Stage Research into Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blarcesimine (ANAVEX®2-73), an investigational small molecule, has emerged as a promising therapeutic candidate for a spectrum of neurodegenerative and neurodevelopmental disorders, including Alzheimer's disease, Parkinson's disease, Rett syndrome, and Fragile X syndrome.[1][2][3][4] At the core of its mechanism of action is the activation of the sigma-1 receptor (S1R), a chaperone protein pivotal in maintaining cellular homeostasis.[5] Early-stage research increasingly points towards the modulation of neuroinflammation as a key component of blarcamesine's neuroprotective effects. This technical guide synthesizes the available preclinical data, focusing on the core evidence of blarcamesine's impact on neuroinflammation and associated cellular processes.

Core Mechanism of Action: Sigma-1 Receptor Activation

Blarcamesine is a selective S1R agonist. The S1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, a critical hub for cellular stress responses. Activation of S1R by blarcamesine is believed to trigger a cascade of neuroprotective effects, including the restoration of mitochondrial function, reduction of oxidative stress, and crucially, the suppression of neuroinflammatory pathways.[1][5]

Preclinical Evidence of Anti-Neuroinflammatory and Neuroprotective Effects

Early-stage, preclinical research has provided foundational evidence for blarcamesine's therapeutic potential, with a significant focus on its ability to counteract pathological processes associated with neurodegeneration.

In Vivo Studies in an Alzheimer's Disease Model

A pivotal preclinical study investigated the effects of blarcamesine in a nontransgenic mouse model of Alzheimer's disease, where neurotoxicity was induced by intracerebroventricular (ICV) injection of the amyloid-beta 25-35 (Aβ25-35) peptide. This model is designed to mimic the amyloid-beta-induced oxidative stress and mitochondrial dysfunction observed in Alzheimer's disease.

The study demonstrated that pre-treatment with blarcamesine significantly mitigated the Aβ25-35-induced pathological changes. Specifically, blarcamesine was shown to prevent the increase in lipid peroxidation, a key marker of oxidative stress. Furthermore, it prevented the rise in the Bax/Bcl-2 ratio and the release of cytochrome c into the cytosol, both of which are indicative of apoptotic processes. These findings strongly suggest that blarcamesine protects against Aβ-induced toxicity by preserving mitochondrial integrity and reducing oxidative stress.

Table 1: Quantitative Data from Aβ25-35 Peptide-Injected Mouse Model

| Parameter | Aβ25-35 + Vehicle | Aβ25-35 + Blarcamesine (0.1 mg/kg) | Aβ25-35 + Blarcamesine (1 mg/kg) | Statistical Significance (vs. Aβ25-35 + Vehicle) |

| Lipid Peroxidation | Increased | Prevented Increase | Prevented Increase | p < 0.05 |

| Bax/Bcl-2 Ratio | Increased | Prevented Increase | Prevented Increase | p < 0.05 |

| Cytochrome c Release | Increased | Prevented Increase | Prevented Increase | Not specified |

Data synthesized from Lahmy V, et al. (2015).

Evidence from Other CNS Disorder Models

Preclinical studies in models of other central nervous system disorders have also pointed towards the anti-inflammatory effects of blarcamesine.

-

Rett Syndrome: In a mouse model of Rett syndrome (MECP2 knockout mice), blarcamesine administration led to improvements in an array of behavioral and gait paradigms.[1] While direct markers of neuroinflammation were not the primary focus of the initial reports, the broad improvements suggest a potential role in mitigating the underlying cellular stress, which often involves an inflammatory component.

-

Fragile X Syndrome: In a mouse model of Fragile X syndrome (Fmr1 knockout mice), treatment with blarcamesine was found to reverse hyperactivity and restore associative learning.[2] Researchers have noted that the activation of the sigma-1 receptor by blarcamesine has powerful anti-inflammatory effects.[2]

Signaling Pathways and Logical Relationships

The neuroprotective effects of blarcamesine, particularly its influence on neuroinflammation, are mediated through a complex interplay of signaling pathways initiated by the activation of the sigma-1 receptor.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the preclinical findings.

Aβ25-35 Peptide-Induced Neurotoxicity Mouse Model

This in vivo model is instrumental in studying the neuroprotective effects of compounds against amyloid-beta-induced pathology.

Objective: To assess the efficacy of blarcamesine in preventing Aβ25-35-induced oxidative stress and apoptosis in the mouse hippocampus.

Animals: Male Swiss mice.

Procedure:

-

Aβ25-35 Peptide Preparation: Aβ25-35 peptide is solubilized in sterile bidistilled water and aggregated by incubation at 37°C for 4 days before use.

-

Intracerebroventricular (ICV) Injection: Mice are anesthetized, and the aggregated Aβ25-35 peptide (9 nmol in 3 µl) is injected into the right lateral ventricle. Control animals receive an injection of a scrambled Aβ peptide.

-

Blarcamesine Administration: Blarcamesine (at doses of 0.01-1 mg/kg) or vehicle is administered intraperitoneally (IP) 20 minutes before the Aβ25-35 injection.

-

Tissue Collection and Analysis: Five to seven days after the injection, mice are euthanized, and the hippocampi are dissected.

-

Biochemical Assays:

-

Lipid Peroxidation: Measured using a thiobarbituric acid reactive substances (TBARS) assay.

-

Bax/Bcl-2 Ratio and Cytochrome c Release: Assessed by Western blot analysis of hippocampal protein extracts.

-

Mitochondrial Respiration: Analyzed using high-resolution respirometry on isolated hippocampal mitochondria.

-

In Vitro Microglial Activation Assay (General Protocol)

While specific in vitro studies detailing blarcamesine's direct effects on microglial cytokine production are not yet extensively published, a general protocol for assessing such effects is outlined below. This protocol is based on standard methodologies used to study neuroinflammation in vitro.

Objective: To determine the effect of blarcamesine on the production of pro-inflammatory cytokines by microglial cells stimulated with lipopolysaccharide (LPS).

Cell Line: BV2 microglial cells or primary microglia.

Procedure:

-

Cell Culture: BV2 cells are cultured in appropriate media and seeded in multi-well plates.

-

Pre-treatment: Cells are pre-treated with various concentrations of blarcamesine for a specified period (e.g., 1 hour).

-

Stimulation: Microglial activation is induced by adding LPS (a potent inflammatory stimulus) to the cell culture medium.

-

Incubation: Cells are incubated with LPS and blarcamesine for a defined duration (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.

Conclusion and Future Directions

The early-stage research on blarcamesine provides a strong rationale for its potential as a neuroprotective agent with significant anti-neuroinflammatory properties. The activation of the sigma-1 receptor appears to be a central mechanism through which blarcamesine mitigates oxidative stress and apoptosis in the context of amyloid-beta toxicity. While the existing preclinical data is promising, further in-depth studies are warranted to fully elucidate the specific molecular pathways involved in its anti-inflammatory effects. Future research should focus on generating quantitative data on the modulation of a broader range of inflammatory markers, including pro- and anti-inflammatory cytokines, in various preclinical models. Furthermore, detailed in vitro studies are necessary to dissect the direct effects of blarcamesine on different glial cell types and their responses to inflammatory stimuli. Such data will be invaluable for the continued development and clinical translation of this promising therapeutic candidate.

References

- 1. Anavex presents preclinical results of ANAVEX 2-73 in Rett Syndrome | Drug Discovery News [drugdiscoverynews.com]

- 2. Promising Results of Preclinical Study of ANAVEX®2-73 • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]

- 3. Anavex Announces First Entire Clinical Gene Pathway Data of ANAVEX®2-73 from AVATAR Study in Patients with Rett Syndrome - BioSpace [biospace.com]

- 4. anavex.com [anavex.com]

- 5. Alzheimer's Archives • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]

Blarcamesine's Impact on Synaptic Plasticity and Memory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blarcamesine (ANAVEX®2-73) is an orally available, small-molecule therapeutic candidate under investigation for the treatment of Alzheimer's disease and other neurodegenerative disorders. Its mechanism of action is multifactorial, primarily involving the activation of the Sigma-1 receptor (S1R) and modulation of muscarinic acetylcholine (B1216132) receptors. This dual activity is believed to restore cellular homeostasis, thereby mitigating key pathological features of neurodegeneration, including synaptic dysfunction and memory impairment. This technical guide provides an in-depth overview of the core mechanisms of Blarcamesine, its demonstrated effects on synaptic plasticity and memory from preclinical and clinical studies, detailed methodologies of key experiments, and a summary of quantitative outcomes.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental cellular mechanism underlying learning and memory. In neurodegenerative diseases such as Alzheimer's, synaptic dysfunction and loss are early and critical events that correlate strongly with cognitive decline. Blarcamesine emerges as a promising therapeutic agent by targeting pathways that are crucial for synaptic health and function. Its primary target, the S1R, is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, playing a vital role in regulating calcium homeostasis, mitochondrial function, and cellular stress responses. By activating S1R and modulating muscarinic receptors, Blarcamesine initiates a cascade of neuroprotective effects that collectively enhance synaptic plasticity and preserve memory.

Mechanism of Action: A Dual-Pronged Approach

Blarcamesine's therapeutic potential stems from its ability to engage multiple neuroprotective pathways through its interaction with S1R and muscarinic receptors.

Sigma-1 Receptor (S1R) Agonism

As a potent S1R agonist, Blarcamesine promotes neuronal survival and function through several mechanisms:

-

Restoration of Cellular Homeostasis: S1R activation helps maintain cellular homeostasis by modulating calcium signaling between the ER and mitochondria, which is crucial for proper neuronal function and preventing excitotoxicity.[1][2]

-

Mitochondrial Protection and Reduction of Oxidative Stress: Blarcamesine has been shown to inhibit mitochondrial respiratory dysfunction, thereby preventing oxidative stress and subsequent apoptosis.[3][4] S1R agonists can stimulate the anti-apoptotic factor Bcl-2, offering further protection against neuronal cell death.[3]

-

Promotion of Autophagy: S1R activation induces autophagy, a cellular process responsible for clearing misfolded proteins and damaged organelles. This is particularly relevant in Alzheimer's disease, where the accumulation of amyloid-beta (Aβ) and hyperphosphorylated tau are key pathological hallmarks.

-

Modulation of Neuroinflammation: S1R activation has been shown to suppress neuroinflammatory responses, another critical component of neurodegenerative disease pathology.

Muscarinic Receptor Modulation

Blarcamesine also acts on muscarinic acetylcholine receptors, which are integral to learning and memory processes. Agonism at M1 muscarinic receptors is known to inhibit the formation of Aβ peptides and reduce the hyperphosphorylation of tau protein by targeting Glycogen Synthase Kinase 3 Beta (GSK-3β).

The synergistic action of S1R agonism and muscarinic receptor modulation provides a comprehensive approach to tackling the complex pathology of neurodegenerative diseases.

Preclinical Evidence: Restoring Synaptic Function and Memory

Preclinical studies in various animal models of neurodegeneration have demonstrated Blarcamesine's efficacy in improving synaptic plasticity and memory.

Animal Models

-

Scopolamine-Induced Amnesia Model: Scopolamine (B1681570), a muscarinic receptor antagonist, is used to induce learning and memory deficits in rodents. Blarcamesine has been shown to reverse these deficits, highlighting its pro-cognitive effects.

-

Amyloid-Beta (Aβ) Infusion Model: Direct infusion of Aβ peptides into the brain of rodents mimics the amyloid pathology of Alzheimer's disease, leading to cognitive impairments. Blarcamesine treatment has been shown to protect against Aβ-induced memory deficits and reduce associated oxidative stress.

-

Fragile X Syndrome Model (Fmr1 knockout mice): In a mouse model of Fragile X syndrome, chronic administration of Blarcamesine was found to reverse hyperactivity, restore associative learning, and reduce anxiety and perseverative behaviors.

Key Preclinical Findings

| Parameter | Model | Key Findings | Reference |

| Spatial Working Memory | Scopolamine-induced amnesia (Y-maze) | Blarcamesine reversed scopolamine-induced impairments in spontaneous alternation. | |

| Long-Term Memory | Aβ-induced deficit (Passive Avoidance) | Blarcamesine protected against Aβ-induced deficits in step-through latency. | |

| Oxidative Stress | Aβ-induced toxicity | Blarcamesine prevented the appearance of oxidative stress markers in the hippocampus. | |

| Apoptosis | Aβ-induced toxicity | Blarcamesine stimulated the anti-apoptotic factor Bcl-2. | |

| Associative Learning | Fmr1 knockout mice | Blarcamesine restored associative learning. |

Clinical Evidence: Translating Preclinical Success to Patients

Blarcamesine has undergone several clinical trials in patients with Alzheimer's disease and Parkinson's disease dementia, with promising results in slowing cognitive and functional decline.

Phase 2a Study in Alzheimer's Disease (NCT02244541)

This 57-week open-label study demonstrated that Blarcamesine was safe and well-tolerated. Efficacy assessments showed a stabilization of cognitive and functional decline in a subset of patients.

Phase 2b/3 Study in Early Alzheimer's Disease (ANAVEX®2-73-AD-004; NCT03790709)

This large, randomized, double-blind, placebo-controlled study provided significant evidence of Blarcamesine's efficacy.

Quantitative Clinical Outcomes from ANAVEX®2-73-AD-004

| Endpoint | Blarcamesine (30mg) | Blarcamesine (50mg) | Placebo | p-value (vs. Placebo) | Reference |

| ADAS-Cog13 (Change from Baseline at 48 weeks) | -1.934 | -2.149 | 0.026 | ||

| CDR-SB (Change from Baseline at 48 weeks) | -0.502 | -0.465 | 0.020 | ||

| Plasma Aβ42/40 Ratio | Increased | Increased | 0.048 | ||

| Whole Brain Volume Loss | Reduced | Reduced | 0.0005 |

Note: Negative changes in ADAS-Cog13 and CDR-SB scores indicate less decline (improvement relative to placebo).

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical and clinical evaluation of Blarcamesine.

Preclinical Behavioral Assessments

5.1.1. Y-Maze Test for Spatial Working Memory

-

Apparatus: A three-arm horizontal maze with arms of equal length and angle (120 degrees).

-

Procedure:

-

Mice are placed at the center of the maze and allowed to freely explore for a set duration (e.g., 8 minutes).

-

The sequence and total number of arm entries are recorded.

-

Spontaneous alternation is defined as consecutive entries into the three different arms.

-

The percentage of alternation is calculated as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

-

-

Drug Administration: In the scopolamine model, scopolamine is administered intraperitoneally (i.p.) prior to the test to induce memory impairment. Blarcamesine is administered at various doses and time points before the test to assess its ability to reverse the deficit.

5.1.2. Passive Avoidance Test for Long-Term Memory

-

Apparatus: A two-compartment box with a light and a dark chamber separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

-

Procedure (Training):

-

A mouse is placed in the light compartment.

-

After a brief habituation period, the door to the dark compartment is opened.

-

When the mouse enters the dark compartment, the door closes, and a mild, brief foot shock is delivered.

-

-

Procedure (Testing):

-

24 hours after training, the mouse is returned to the light compartment.

-

The latency to enter the dark compartment (step-through latency) is measured.

-

A longer latency indicates better memory of the aversive stimulus.

-

-

Drug Administration: In the Aβ-infusion model, Aβ is administered to induce memory impairment. Blarcamesine is administered to assess its protective effects on memory consolidation and retrieval.

Electrophysiology: Long-Term Potentiation (LTP)

-

Preparation: Acute hippocampal slices are prepared from rodent brains.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus in response to stimulation of the Schaffer collateral pathway.

-

LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., multiple trains of 100 Hz stimulation) is delivered to induce LTP.

-

Measurement: The slope of the fEPSP is measured before and after HFS. A sustained increase in the fEPSP slope indicates the induction of LTP.

-

Drug Application: Blarcamesine is bath-applied to the hippocampal slices to investigate its effects on baseline synaptic transmission and LTP induction and maintenance.

Molecular Biology and Biochemistry

5.3.1. Western Blotting for Bcl-2 and Bax Expression

-

Sample Preparation: Brain tissue (e.g., hippocampus) is homogenized and lysed to extract proteins.

-

Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin), followed by incubation with secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

-

Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry to determine the relative expression levels of Bcl-2 and Bax.

5.3.2. GSK-3β Activity Assay

-

Principle: In vitro kinase assays measure the ability of GSK-3β to phosphorylate a specific substrate in the presence or absence of an inhibitor.

-

Procedure:

-

Recombinant GSK-3β enzyme is incubated with a specific peptide substrate and ATP (often radiolabeled or in a system that allows for detection of ADP production).

-

The reaction is carried out in the presence of varying concentrations of Blarcamesine or a control vehicle.

-

The amount of phosphorylated substrate or ADP produced is quantified to determine the activity of GSK-3β. A decrease in product formation indicates inhibition of the enzyme.

-

5.3.3. Measurement of Plasma Aβ42/40 Ratio

-

Sample Collection: Blood samples are collected from clinical trial participants.

-

Assay Method: The concentrations of Aβ42 and Aβ40 in the plasma are measured using sensitive immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or mass spectrometry-based methods.

-

Calculation: The ratio of Aβ42 to Aβ40 is calculated. A lower ratio is typically associated with a higher brain amyloid burden.

Visualization of Signaling Pathways and Workflows

Conclusion